molecular formula C18H19N3O B2902315 N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034400-82-1

N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide

Cat. No.: B2902315
CAS No.: 2034400-82-1
M. Wt: 293.37
InChI Key: BQCWRVALWKPHRO-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bipyridine moiety linked to a cyclohexene carboxamide, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of bipyridine with a halogenated cyclohexene carboxamide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The bipyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced cyclohexane derivatives, and various substituted bipyridine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The bipyridine moiety can also coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-([2,4’-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide
  • N-([2,4’-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide is unique due to its specific bipyridine substitution pattern, which can influence its binding affinity and selectivity towards various targets. This makes it a valuable compound for developing selective inhibitors and catalysts.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(15-5-2-1-3-6-15)21-12-14-8-9-17(20-11-14)16-7-4-10-19-13-16/h1-2,4,7-11,13,15H,3,5-6,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWRVALWKPHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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